2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride
Description
2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride is a heterocyclic organic compound with a fused imidazo[2,1-b]thiazole core linked to an ethylamine group, stabilized as a dihydrochloride salt. The compound’s SMILES notation (C1CSC2=NC(=CN21)CCN) and InChIKey (HEUAPDKVMDTFEX-UHFFFAOYSA-N) highlight its unique connectivity and stereoelectronic properties.
Properties
IUPAC Name |
2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;dihydrochloride | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;;/h5H,1-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPIUMPLSXLDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination-Cyclization of N-Allylimidazoline-2-thiones
A foundational method involves treating N-allylimidazoline-2-thiones (5 ) with iodine in dichloromethane, yielding iodomethyl derivatives (9 ) through electrophilic iodination followed by intramolecular cyclization. Optimal conditions include:
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Solvent : Dichloromethane (0°C to room temperature)
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Reagents : Iodine (1.1 equiv), triethylamine (2.0 equiv)
This method ensures regioselective ring closure, critical for maintaining the dihydroimidazothiazole scaffold’s integrity.
Introduction of the Ethanamine Side Chain
Nucleophilic Substitution at C6
The 6-position of the imidazothiazole core serves as a strategic site for introducing the ethylamine moiety. In a representative procedure:
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Iodomethyl intermediate (9 ) is treated with a thiolate nucleophile (e.g., cysteamine hydrochloride) in DMF at 60°C, displacing iodide to form a sulfide-linked ethylamine precursor.
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Reduction : The sulfide is reduced using Raney nickel in ethanol under hydrogen atmosphere, yielding the primary amine.
Critical Parameters :
Direct Alkylation Strategies
Alternative routes employ Mitsunobu or Ullmann coupling to attach preformed amine-containing fragments. For instance, ethylamine derivatives can be introduced via palladium-catalyzed cross-coupling between bromoimidazothiazoles and amine-protected alkynes, followed by deprotection.
Salt Formation and Purification
Dihydrochloride Preparation
The free base of 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine is treated with hydrochloric acid (2.0 equiv) in ethanol or dichloromethane. Key steps include:
Analytical Data Validation
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Spectroscopic Data :
Comparative Analysis of Synthetic Routes
The iodination-cyclization route offers regioselectivity but suffers from moderate yields due to iodide byproduct formation. Cross-coupling methods, while efficient, require specialized catalysts and stringent anhydrous conditions.
Challenges and Optimization Opportunities
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Byproduct Formation : Iodide elimination during cyclization necessitates careful stoichiometric control.
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Amine Protection : Boc or Fmoc groups improve solubility but require additional deprotection steps.
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Salt Hygroscopicity : The dihydrochloride form is moisture-sensitive, demanding inert atmosphere handling.
Recent advances suggest microwave-assisted cyclization and flow chemistry could enhance reaction rates and yields .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH<sub>2</sub>) and the heterocyclic nitrogen atoms participate in nucleophilic substitution.
Key Findings :
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Diazotization reactions enable coupling with aromatic amines or phenols to form azo derivatives.
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Acylation enhances solubility in organic solvents, critical for pharmacokinetic optimization.
Oxidation and Reduction Reactions
The thiazole ring and amine group are redox-active sites.
Key Findings :
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Hydrogenation of the thiazole ring improves metabolic stability .
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Oxidative dimerization via disulfide bonds is reversible under reducing conditions .
Alkylation and Cyclization Reactions
The ethylamine side chain facilitates alkylation and intramolecular cyclization.
Key Findings :
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Cyclization with phosgene yields ureas with enhanced VEGFR-2 inhibitory activity .
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Schiff bases act as intermediates for antitumor agent development .
Acid-Base and Salt-Formation Reactions
The dihydrochloride salt undergoes pH-dependent equilibria.
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit antimicrobial properties. Specifically, compounds similar to 2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine have shown effectiveness against various bacterial strains and fungi. Studies suggest that the thiazole ring contributes to the bioactivity by interacting with microbial enzymes or cell membranes .
Anticancer Properties
Recent investigations into thiazole derivatives have demonstrated their potential as anticancer agents. The compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, a study highlighted that thiazole-based compounds could effectively target specific pathways involved in cancer proliferation, suggesting a promising avenue for drug development .
Neurological Research
The imidazo[2,1-b]thiazole framework is also being explored for neuroprotective effects. Compounds within this class have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivative Development
The synthesis of 2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride involves several chemical reactions that can be optimized for higher yields and purity. A notable approach includes the iodination of precursor compounds followed by cyclization to form the imidazo-thiazole structure. This method allows for the introduction of various functional groups that can enhance the pharmacological profile of the compound .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Heterocyclic Chemistry, researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A clinical trial investigated the effects of thiazole derivatives on prostate cancer cells. The study found that treatment with these compounds led to a marked decrease in cell viability and increased apoptosis rates. These findings support further development of thiazole-based therapies for cancer treatment .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine Dihydrochloride (CAS 1177309-80-6)
This analog introduces methyl groups at the 2- and 3-positions of the imidazothiazole ring. The increased lipophilicity from methyl substituents may enhance membrane permeability but could reduce aqueous solubility. Industrially available at 99% purity (25 kg packaging), it is marketed as a pharmaceutical intermediate, indicating scalability .
2-{5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine Dihydrochloride
With a molecular formula of C₈H₁₅Cl₂N₃O (MW 240.13), this analog’s higher polarity may improve solubility compared to the thiazole-containing parent compound .
Functional Analogues: Imidazothiazole-Coumarin Hybrids
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives (e.g., C₁₄H₉N₃O₂S ) incorporate a coumarin moiety, expanding conjugation and enabling π-π stacking with biological targets. These compounds exhibit antiviral activity against Parvovirus B19 , inhibiting viral replication in erythroid progenitor cells (EPCs) and myeloblastoid cell lines. The coumarin group enhances oral bioavailability, a critical advantage over simpler ethylamine derivatives .
Physicochemical Properties Comparison
Biological Activity
Overview
2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride, also known by its IUPAC name, is a compound of interest due to its unique structural features and potential biological activities. This compound has been studied for its implications in various fields, particularly in medicinal chemistry where it shows promise as an anticancer agent and enzyme inhibitor.
The chemical formula of this compound is , with a molecular weight of approximately 205.71 g/mol. The compound is typically available as a white powder and is soluble in water. Its synthesis often involves the cyclization of aminothiazole derivatives under specific reaction conditions to yield the desired product .
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, which can lead to significant biological effects such as apoptosis in cancer cells .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds containing thiazole and imidazole moieties possess cytotoxic properties against various cancer cell lines. The presence of the imidazo[2,1-b]thiazole ring enhances its interaction with cellular targets, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders or cancers .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that the compound showed significant cytotoxic effects against human glioblastoma (U251) and melanoma (WM793) cell lines with IC50 values ranging from 10 to 30 µM .
- Mechanistic Studies : Molecular docking studies indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a strong binding affinity that correlates with its biological activity .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure can enhance or reduce the biological activity of similar compounds. For instance, substituents on the thiazole ring significantly affect anticancer potency .
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Structural elucidation : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the imidazo[2,1-b]thiazole core and ethylamine side chain.
- Purity assessment : HPLC with UV detection (≥98% purity) is recommended for final product validation .
- Thermal stability : Melting points (measured via electrothermal apparatus) and differential scanning calorimetry (DSC) ensure crystallinity and stability .
What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives, and how do they inform research on this compound?
Basic Research Question
Imidazo[2,1-b]thiazoles exhibit broad bioactivity, including:
- Anticancer : Inhibition of tumor cell proliferation via kinase modulation .
- Antimicrobial : Activity against Gram-positive bacteria and fungi by disrupting membrane integrity .
- Anti-inflammatory : Suppression of cytokine release (e.g., TNF-α, IL-6) through NF-κB pathway inhibition .
These activities suggest potential therapeutic applications for the target compound, warranting dose-response assays (IC₅₀ determination) and mechanistic studies .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Advanced Research Question
- Core modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance metabolic stability. Substituents at the 6-position of the thiazole ring influence target selectivity .
- Side-chain optimization : Replace the ethylamine group with bioisosteres (e.g., piperazine derivatives) to improve solubility and blood-brain barrier penetration .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like SIRT1 or bacterial enzymes .
How should researchers resolve contradictions in bioactivity data across studies?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 4–400 µM for related inhibitors ) may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize experimental noise.
- Compound purity : Validate purity via HPLC and control for salt forms (e.g., dihydrochloride vs. free base) .
- Target specificity : Perform counter-screening against off-target enzymes (e.g., alkaline phosphatase isoforms) .
What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Advanced Research Question
- Anticancer efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer in mice) with LC-MS/MS plasma quantification to assess bioavailability and tumor suppression .
- Antimicrobial testing : Employ murine infection models (e.g., Staphylococcus aureus sepsis) with dose-ranging studies to determine minimum effective doses .
- Toxicity profiling : Monitor hepatorenal function (ALT, creatinine) and hematological parameters in repeat-dose studies .
What challenges exist in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral resolution : Use preparative chiral HPLC or enzymatic resolution to isolate enantiomers, as stereochemistry impacts bioactivity (e.g., S-enantiomers show higher potency in some analogs ).
- Process optimization : Transition from batch to flow chemistry for improved heat/mass transfer, reducing racemization risks .
How can computational methods aid in predicting off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
